

An In-depth Technical Guide to the Physical Properties of α -Tetralone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1-Tetralone*

Cat. No.: *B052770*

[Get Quote](#)

This guide provides a comprehensive overview of the core physical properties of α -tetralone (3,4-dihydronaphthalen-1(2H)-one), a crucial bicyclic aromatic ketone.^[1] As a key starting material and intermediate in the synthesis of agricultural and pharmaceutical agents, including the insecticide carbaryl and the beta-blocker propranolol, a thorough understanding of its physical characteristics is paramount for researchers, scientists, and professionals in drug development.^[1] This document moves beyond a simple recitation of values, offering insights into the experimental basis of these properties and their implications for practical application.

Fundamental Physical and Chemical Identifiers

α -Tetralone is structurally a benzo-fused cyclohexanone.^[1] Its identity is defined by the following core parameters:

Identifier	Value	Source
Molecular Formula	C ₁₀ H ₁₀ O	[2] [3]
Molecular Weight	146.19 g/mol	[2] [4]
CAS Number	529-34-0	[3] [4] [5]
IUPAC Name	3,4-dihydronaphthalen-1(2H)-one	[6]
Synonyms	1-Tetralone, 1,2,3,4-Tetrahydronaphthalen-1-one	[1] [6]
SMILES	C1CC2=CC=CC=C2C(=O)C1	[6]
InChIKey	XHLHPRDBBAGVEGUHFFFAOYSA-N	[6]

These identifiers are fundamental for database searches, regulatory submissions, and ensuring the correct material is used in experimental workflows. The unique InChIKey, in particular, serves as a digital fingerprint for the compound, crucial for unambiguous identification in computational chemistry and data science applications.

Macroscopic and Thermal Properties

The bulk properties of α -tetralone dictate its handling, storage, and reaction conditions. At room temperature, it exists as a liquid, often described as colorless to yellow or brown.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#) Its faint, characteristic odor is another key physical identifier.[\[1\]](#)[\[11\]](#)

Property	Value	Conditions	Source(s)
Physical State	Liquid	Ambient Temperature	[2] [6] [8]
Appearance	Colorless to Yellow/Brown Liquid		[7] [9] [10]
Melting Point	2-8 °C		[2] [6] [5] [7] [10]
Boiling Point	255-257 °C	760 mmHg (Atmospheric Pressure)	[1] [6]
113-116 °C	6 mmHg		[2] [4] [5] [10]
127 °C	13 mmHg		[7] [9] [11]
Density	~1.099 g/mL	25 °C	[4] [5] [8] [10]
1.096 g/mL		[7] [9]	
1.0988 g/mL	16 °C / 4 °C	[6]	
Flash Point	>110 °C (>230 °F)	Closed Cup	[2] [4] [7] [8] [11]
Refractive Index (n _D ²⁰)	1.5672 - 1.568	20 °C	[1] [6] [4] [5]

The low melting point indicates that α -tetralone can solidify in cool laboratory environments, a critical consideration for storage and handling to prevent freezing in transfer lines or pumps.[\[10\]](#) Its high boiling point at atmospheric pressure necessitates vacuum distillation for purification to avoid thermal degradation. The multiple reported boiling points at reduced pressures are vital data points for designing such purification protocols.[\[2\]](#)[\[5\]](#)[\[7\]](#)[\[10\]](#)[\[11\]](#)

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing formulation, bioavailability, and purification strategies.

- Water Solubility: α -Tetralone is reported as insoluble in water.[\[1\]](#)[\[6\]](#)[\[4\]](#)[\[9\]](#) This is expected, given its predominantly nonpolar, bicyclic hydrocarbon structure.

- **Organic Solvents:** It is soluble in common organic solvents.[1] Specific data indicates solubility in hexane, chloroform, and ethyl acetate (slightly).[9][12][13][14]

This profile dictates that aqueous-organic extraction is a viable method for purification, and reactions are typically conducted in organic media. For pharmaceutical applications, its poor water solubility presents a formulation challenge, often requiring strategies like co-solvents, emulsions, or derivatization to enhance bioavailability.

Spectroscopic Characterization

Spectroscopic data provides a microscopic view of the molecule, confirming its structure and purity. It is the cornerstone of quality control and chemical analysis.

Ultraviolet-Visible spectroscopy probes the electronic transitions within the molecule. The conjugated system, comprising the aromatic ring and the carbonyl group, gives rise to characteristic absorptions.

- λ_{max} (in Hexane): 247.5 nm ($\log \epsilon = 4.06$), 290 nm ($\log \epsilon = 3.28$).[6] These absorptions correspond to $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ transitions, respectively. The high molar absorptivity (ϵ) of the 247.5 nm peak makes UV-Vis spectroscopy a sensitive method for quantitative analysis, such as determining concentration in solution for reaction monitoring or formulation analysis.

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to vibrational transitions. For α -tetralone, the key diagnostic peak is the carbonyl (C=O) stretch.

- **C=O Stretch:** A strong, sharp absorption is expected in the range of $1660\text{-}1685\text{ cm}^{-1}$. A reported spectrum shows a strong signal at 1667 cm^{-1} , characteristic of an α,β -unsaturated ketone where the carbonyl is conjugated with the aromatic ring.[15] This conjugation lowers the vibrational frequency compared to a simple aliphatic ketone.
- **Other Key Regions:**
 - **C-H Aromatic Stretch:** Peaks just above 3000 cm^{-1} .
 - **C-H Aliphatic Stretch:** Peaks just below 3000 cm^{-1} .

- C=C Aromatic Stretch: Peaks around 1600 cm^{-1} and $1450\text{-}1500\text{ cm}^{-1}$.

The NIST Chemistry WebBook provides access to evaluated IR spectra for reference.[\[16\]](#)

NMR is arguably the most powerful tool for structural elucidation in organic chemistry, providing detailed information about the carbon-hydrogen framework.

- ^1H NMR: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms.
 - Aromatic Protons (4H): Typically found in the downfield region ($\delta 7.0\text{-}8.1\text{ ppm}$). The proton ortho to the carbonyl group (at C8) is the most deshielded due to the anisotropic effect of the C=O bond and will appear furthest downfield, often as a doublet of doublets.
 - Aliphatic Protons (6H):
 - The two protons at C2 (α to the carbonyl) appear as a triplet around $\delta 2.6\text{ ppm}$.
 - The two protons at C4 (benzylic position) appear as a triplet around $\delta 2.9\text{ ppm}$.
 - The two protons at C3 appear as a multiplet (a quintet or triplet of triplets) around $\delta 2.1\text{ ppm}$, as they are coupled to the protons at both C2 and C4. A detailed analysis of the ^1H NMR spectrum, including deuterated derivatives, has been published, confirming these assignments.[\[17\]](#)
- ^{13}C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments.
 - Carbonyl Carbon (C1): The ketone carbon is the most downfield signal, typically appearing around $\delta 198\text{ ppm}$.
 - Aromatic Carbons (6C): These appear in the $\delta 126\text{-}145\text{ ppm}$ range. The quaternary carbons (C4a, C8a) can be distinguished from the protonated carbons via DEPT experiments.
 - Aliphatic Carbons (3C): These methylene carbons appear in the upfield region at approximately $\delta 23\text{ ppm}$ (C3), $\delta 30\text{ ppm}$ (C4), and $\delta 39\text{ ppm}$ (C2).[\[15\]](#)

The combination of ^1H , ^{13}C , and 2D NMR techniques (like COSY and HSQC) allows for the complete and unambiguous assignment of all signals, serving as a definitive confirmation of the α -tetralone structure.

Experimental Protocols & Workflows

Protocol 1: Determination of Purity via Gas Chromatography (GC)

Causality: GC is the method of choice for assessing the purity of volatile and semi-volatile compounds like α -tetralone. It separates components based on their boiling points and interaction with the stationary phase, allowing for precise quantification of the main component and any impurities.

Methodology:

- **Instrument Setup:** Use a gas chromatograph equipped with a Flame Ionization Detector (FID) and a non-polar capillary column (e.g., DB-1 or HP-5, 30 m x 0.25 mm x 0.25 μm).
- **Sample Preparation:** Prepare a \sim 1 mg/mL solution of α -tetralone in a high-purity solvent like ethyl acetate or hexane.
- **Injection:** Inject 1 μL of the sample solution into the GC inlet, which is typically held at 250 °C. Use a split ratio of 50:1.
- **Oven Program:**
 - **Initial Temperature:** 100 °C, hold for 2 minutes.
 - **Ramp:** Increase temperature at 15 °C/min to 280 °C.
 - **Final Hold:** Hold at 280 °C for 5 minutes.
- **Detection:** The FID detector is held at 300 °C.
- **Data Analysis:** Integrate the peak areas of all components in the chromatogram. Purity is calculated as the area of the α -tetralone peak divided by the total area of all peaks, expressed as a percentage. Commercial suppliers often specify a purity of >97% or >98% by GC.[\[5\]](#)[\[9\]](#)

Self-Validation: The protocol's validity is ensured by running a solvent blank to check for system contamination and using a known standard to confirm retention time and detector response. The sharpness and symmetry of the main peak are indicators of good chromatographic performance.

Workflow: Spectroscopic Confirmation of α -Tetralone Identity

This diagram illustrates the logical workflow for confirming the identity and structure of a sample purported to be α -tetralone using standard spectroscopic techniques.

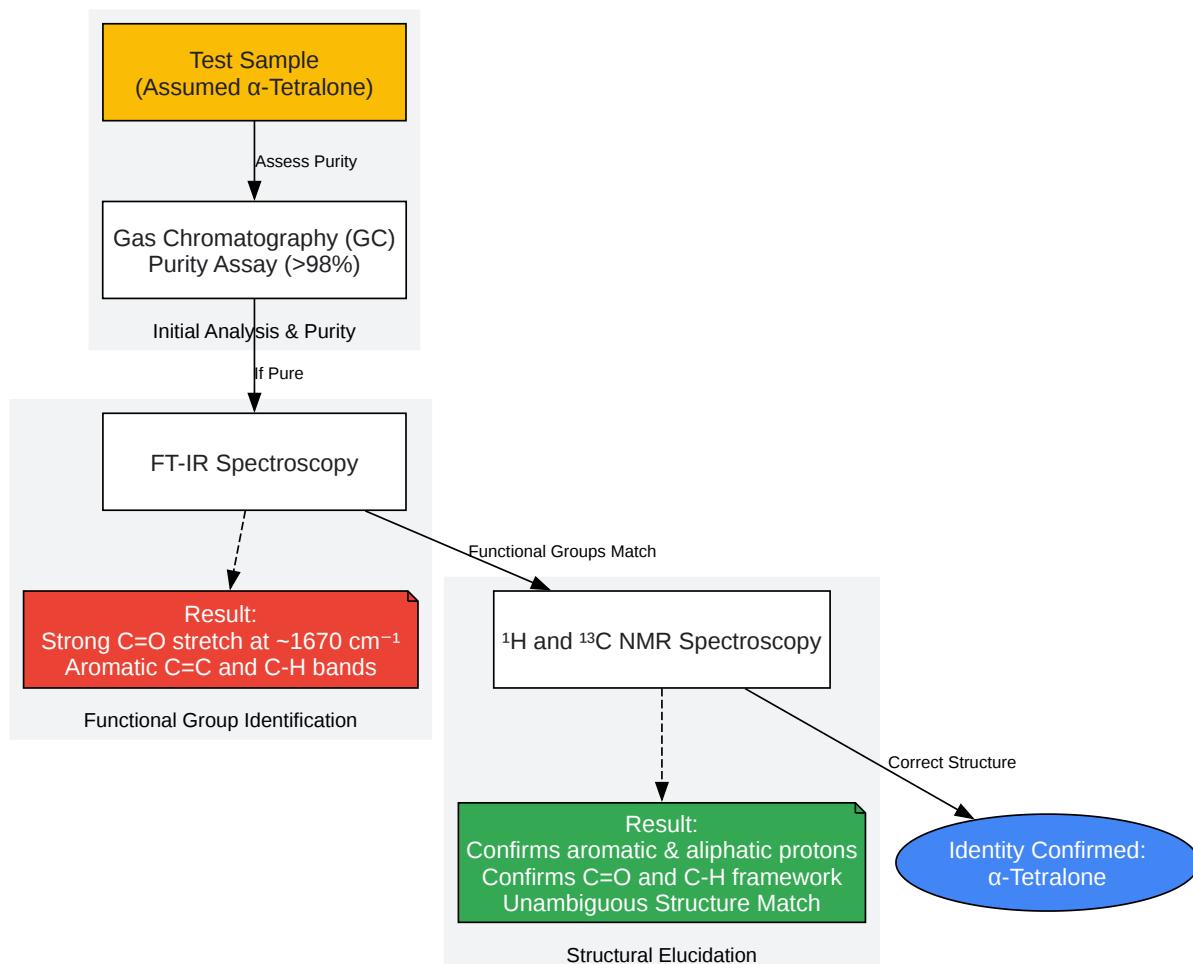


Figure 1: Spectroscopic Confirmation Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic confirmation of α-Tetralone.

Safety and Handling

α -Tetralone is classified as harmful if swallowed.[2][10] Standard laboratory safety protocols should be strictly followed.

- Personal Protective Equipment (PPE): Wear suitable gloves, safety glasses with side-shields, and a lab coat.[18][19]
- Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation. [18][19] Avoid contact with skin and eyes.[18] Wash hands thoroughly after handling.[2][18]
- Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible materials such as strong oxidizing agents.[4][18]

The toxicological properties have not been fully investigated, warranting cautious handling.[18]

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10724, **1-Tetralone**.
- Wikipedia. (2023). **1-Tetralone**.
- ChemWhat. (n.d.). **1-Tetralone** CAS#: 529-34-0.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Alpha-Tetralone, 98%.
- CHEMICAL POINT. (n.d.). alpha-Tetralone.
- IndiaMART. (n.d.). Alpha Tetralone.
- Fisher Scientific. (2023). SAFETY DATA SHEET: a-Tetralone.
- Gatto, K., Reinheimer, J., Shafer, K. H., & Gerig, J. T. (1974). Analysis of the ^1H NMR spectrum of α -tetralone. *Magnetic Resonance in Chemistry*, 6(11), 577-579.
- SpectraBase. (n.d.). **1-Tetralone** [FTIR].
- NIST. (n.d.). 1(2H)-Naphthalenone, 3,4-dihydro-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69.
- NIST. (n.d.). 1(2H)-Naphthalenone, 3,4-dihydro- UV/Vis Spectrum. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69.
- Chegg. (2018). Solved Hi! I have following ^1H NMR spectrum of alpha.
- Jayaraman, P., et al. (2022). Synthesis of Biologically Active α -Tetralone Condensate: Growth of Single Crystal, Characterization by Experimental and Simulation Methods. *Molecular Crystals and Liquid Crystals*, 738(1), 1-20.
- Amerigo Scientific. (n.d.). α -Tetralone (97%).

- NIST. (n.d.). 1(2H)-Naphthalenone, 3,4-dihydro- Mass Spectrum. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1-Tetralone - Wikipedia [en.wikipedia.org]
- 2. aksci.com [aksci.com]
- 3. scbt.com [scbt.com]
- 4. chemwhat.com [chemwhat.com]
- 5. a-Tetralone 97 529-34-0 [sigmaaldrich.com]
- 6. 1-Tetralone | C10H10O | CID 10724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. alpha-Tetralone, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. chemicalpoint.eu [chemicalpoint.eu]
- 9. alpha-Tetralone, 98% | Fisher Scientific [fishersci.ca]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. 1-Tetralone CAS#: 529-34-0 [m.chemicalbook.com]
- 13. 529-34-0 CAS MSDS (1-Tetralone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 14. 1-Tetralone | 529-34-0 [chemicalbook.com]
- 15. tandfonline.com [tandfonline.com]
- 16. 1(2H)-Naphthalenone, 3,4-dihydro- [webbook.nist.gov]
- 17. Analysis of the 1H NMR spectrum of α -tetralone | Semantic Scholar [semanticscholar.org]
- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 19. fishersci.fi [fishersci.fi]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of α -Tetralone]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b052770#physical-properties-of-alpha-tetralone\]](https://www.benchchem.com/product/b052770#physical-properties-of-alpha-tetralone)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com